molecular formula C21H30N4O4S B2836417 1-(2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea CAS No. 1105238-29-6

1-(2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea

Cat. No.: B2836417
CAS No.: 1105238-29-6
M. Wt: 434.56
InChI Key: QPOXRPGSORPGBN-UHFFFAOYSA-N
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Description

1-(2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea is a synthetic chemical agent of significant interest in medicinal chemistry and oncology research. Its molecular structure incorporates key pharmacophoric elements that suggest potential for diverse biological activity. The 3,4,5-trimethoxyphenyl moiety is a privileged structure in antitumor agent development, often associated with interference in tubulin polymerization and cell cycle progression, as seen in other well-characterized research compounds . The inclusion of a methylpiperazine group is a common structural feature used to enhance aqueous solubility and optimize pharmacokinetic properties, potentially supporting improved blood-brain barrier penetration in preclinical models, a critical consideration for the development of neuroprotective and anti-neoplastic agents . Furthermore, the thiophene heterocycle contributes to the compound's aromatic interaction capacity and is frequently employed in the design of kinase inhibitors and other targeted small-molecule therapies . While the specific mechanism of action for this compound requires empirical validation, researchers may hypothesize activity related to kinase inhibition or modulation of ubiquitin-proteasome pathways based on its structural analogy to other investigated molecules. Compounds with similar structural features have been explored for their roles in inhibiting deubiquitylating enzymes (DUBs) like USP7, which plays a key role in regulating the stability of oncoproteins and tumor suppressors such as MDM2 and p53 . Inhibition of such targets can disrupt critical cell survival pathways and induce apoptosis in proliferating cells. Additionally, research into structurally complex organic molecules highlights the importance of such compounds in probing endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), which are relevant to neurodegenerative diseases and cancer . This molecule is supplied exclusively for non-clinical, in vitro research applications to investigate these and other potential biological mechanisms.

Properties

IUPAC Name

1-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]-3-(3,4,5-trimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O4S/c1-24-6-8-25(9-7-24)17(15-5-10-30-14-15)13-22-21(26)23-16-11-18(27-2)20(29-4)19(12-16)28-3/h5,10-12,14,17H,6-9,13H2,1-4H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOXRPGSORPGBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)NC2=CC(=C(C(=C2)OC)OC)OC)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H26N4OSC_{19}H_{26}N_{4}OS, with a molecular weight of approximately 358.5 g/mol. The structure includes a piperazine moiety, a thiophene ring, and a trimethoxyphenyl group, which contribute to its distinctive chemical properties.

Property Value
Molecular FormulaC19H26N4OS
Molecular Weight358.5 g/mol
IUPAC NameThis compound
SMILESCN1CCN(CC1)C(CNC(=O)Nc2cccc(C)c2)c3ccsc3

Synthesis

The synthesis of this compound typically involves multi-step reactions that require precise control over reaction conditions to ensure high yield and purity. Common reagents used include lithium aluminum hydride for reduction and various halogens for substitution reactions.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing thiophene rings have shown effectiveness against various bacterial strains. The biological activity is often assessed using Minimum Inhibitory Concentration (MIC) assays.

Compound MIC (µM) Activity
Compound A25Antimicrobial
Compound B50Antimicrobial
Compound C>200No significant activity

Anticancer Potential

The compound's structural attributes suggest potential anticancer activity. Thiophene derivatives have been studied for their ability to inhibit cancer cell proliferation. In vitro studies show that modifications in the piperazine and thiophene groups can enhance cytotoxicity against various cancer cell lines.

The mechanism of action for compounds like this compound may involve interaction with specific biological targets such as enzymes or receptors. For example, studies have indicated that such compounds can act as inhibitors of the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy.

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Antitubercular Activity : A series of thiophene-containing urea derivatives were synthesized and tested against Mycobacterium tuberculosis. Compounds with specific substitutions showed promising antitubercular activity with low cytotoxicity.
    • Key Findings :
      • Compound TTU12 exhibited an MIC value of 1.56 µM against Mtb H37Rv.
      • Structural modifications significantly influenced the biological profile.
  • Inhibition Studies : Research on similar urea derivatives has demonstrated their inhibitory effects on acetylcholinesterase activity, suggesting potential applications in treating neurodegenerative diseases.

Comparison with Similar Compounds

Key Structural Features and Substituent Effects

The table below compares the target compound with structurally related urea/thiourea derivatives from the literature:

Compound Name / ID Substituents on Urea/Thiourea Moieties Molecular Weight (g/mol) Key Structural Differences Biological/Practical Implications Reference
Target Compound 2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl; 3,4,5-trimethoxyphenyl ~445 (calculated) Unique thiophene-piperazine-urea scaffold Potential dual targeting (tubulin/receptors) -
, Compound 11a 3-Fluorophenyl; 4-(thiazol-2-yl)phenyl 484.2 Fluorophenyl, thiazole-linked piperazine Increased lipophilicity; possible kinase inhibition
, Compound 3d 3,5-Bis(trifluoromethyl)phenyl; coumarin hybrid 788.3 Coumarin hybrid, trifluoromethyl groups Fluorescence properties; enhanced metabolic stability
4-Chlorophenyl; 1,3,4-thiadiazol-2-yl 412.8 (CasNo:125766-53-2) Thiadiazole core, chlorophenyl Electron-deficient heterocycle; potential antimicrobial activity
, Compound 5f 2,4-Difluorophenyl; pyridin-3-yl ~500 (estimated) Pyridine, difluorophenyl, trimethoxyphenoxy Improved selectivity for kinase targets
, Thiourea analog Indole-methoxyphenyl; trimethoxybenzyl ~687.8 (CasNo:687579-00-6) Thiourea linkage, indole moiety Enhanced hydrogen bonding; possible dual ER/kinase inhibition

Pharmacophore Analysis

  • Trimethoxyphenyl Group : Present in the target compound and (tetrazole analogs), this group is critical for tubulin polymerization inhibition .
  • Piperazine Ring : Unlike ’s benzamide derivatives (e.g., 3a ), the target compound’s 4-methylpiperazine may reduce basicity, lowering hERG channel affinity .
  • Urea vs. Thiourea : Thioureas () exhibit stronger hydrogen-bond acceptor capacity but lower metabolic stability compared to ureas .

Crystallographic and Conformational Insights

  • Dihedral Angles : In , the trimethoxyphenyl group in (Z)-5-[2-(benzo[b]thiophen-3-yl)-1-(3,4,5-trimethoxyphenyl)ethenyl]-1H-tetrazole forms an 84.47° dihedral angle with the benzothiophene ring, optimizing π-π stacking . The target compound’s thiophene-piperazine linker may enforce a similar conformation for target engagement.

Q & A

Q. What are the key synthetic challenges in preparing 1-(2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea, and how can they be addressed methodologically?

The synthesis involves multi-step reactions, including coupling of a thiophene-containing ethylamine intermediate with a 3,4,5-trimethoxyphenyl urea precursor. Challenges include regioselectivity in forming the urea bond and steric hindrance from the bulky 3,4,5-trimethoxyphenyl group. A recommended approach is to use carbodiimide coupling agents (e.g., DCC or EDCI) with DMAP catalysis to enhance reaction efficiency . Purification via flash chromatography (silica gel, gradient elution with petroleum ether/ethyl acetate) and characterization by ¹H/¹³C NMR and HRMS are critical to confirm structural integrity .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation account for structural complexity?

  • ¹H NMR : Focus on resolving split signals for the piperazine methyl group (~δ 2.3–2.5 ppm) and thiophene protons (~δ 7.0–7.5 ppm).
  • ¹³C NMR : Confirm the urea carbonyl signal (~δ 155–160 ppm) and trimethoxyphenyl carbons (δ ~55–60 ppm for OCH₃ groups).
  • HRMS : Validate the molecular ion ([M+H]⁺) with <5 ppm mass accuracy.
    Discrepancies in peak splitting (e.g., piperazine ring conformers) should be analyzed using variable-temperature NMR to distinguish dynamic effects from impurities .

Q. How does the 3,4,5-trimethoxyphenyl group influence the compound’s physicochemical properties?

The trimethoxyphenyl moiety enhances lipophilicity (logP ~3.5–4.0 predicted), which can improve membrane permeability but may reduce aqueous solubility. Computational tools like Schrödinger’s QikProp or experimental HPLC logD₇.₄ measurements are advised to quantify these effects. Methoxy groups also contribute to π-stacking interactions, relevant in target binding studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antiproliferative activity data for this compound across cell lines?

Discrepancies may arise from differences in cell line genetic backgrounds (e.g., p53 status) or assay conditions (e.g., serum concentration). A standardized protocol includes:

  • Dose-response curves (0.1–100 µM, 72-hour exposure).
  • Parallel testing in isogenic cell pairs (e.g., wild-type vs. mutant KRAS) to isolate mechanism-dependent effects.
  • Combination with pathway inhibitors (e.g., PI3K/AKT) to identify synergistic/antagonistic interactions .

Q. What strategies are effective for elucidating the compound’s mechanism of action, given its structural similarity to kinase inhibitors?

  • Kinase profiling panels (e.g., Eurofins DiscoverX) to screen against 400+ kinases.
  • Cellular thermal shift assays (CETSA) to confirm target engagement in live cells.
  • Molecular docking (AutoDock Vina) using crystal structures of homologous kinases (e.g., PIM1 or CDK2) to predict binding modes.
    Follow-up with site-directed mutagenesis of predicted binding residues (e.g., hinge region lysines) to validate interactions .

Q. How can metabolic stability be improved without compromising bioactivity?

  • Prodrug strategies : Introduce hydrolyzable groups (e.g., acetyl) on the piperazine nitrogen to reduce first-pass metabolism.
  • Isotopic labeling (²H or ¹⁹F) at metabolically labile sites (e.g., thiophene ring) tracked via LC-MS/MS .
  • CYP450 inhibition assays (human liver microsomes) to identify metabolic hotspots .

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